molecular formula C8H5Cl2NS B7808153 2-[(2,5-Dichlorophenyl)sulfanyl]acetonitrile

2-[(2,5-Dichlorophenyl)sulfanyl]acetonitrile

Cat. No.: B7808153
M. Wt: 218.10 g/mol
InChI Key: NVNHGQPPWCQIQL-UHFFFAOYSA-N
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Description

2-[(2,5-Dichlorophenyl)sulfanyl]acetonitrile (CAS: 3218-50-6) is a nitrile derivative featuring a sulfanyl group (-S-) attached to a 2,5-dichlorophenyl ring and an acetonitrile moiety. Its molecular formula is C₈H₅Cl₂NS, with a theoretical molecular weight of 218.11 g/mol (calculated from atomic masses: C=12, H=1, Cl=35.45, N=14, S=32.07). However, conflicting data exists in the provided sources: lists its formula weight (F.W.) as 186.04 g/mol, which may reflect an error or misassignment to a structurally similar compound like 2,5-dichlorobenzyl cyanide (C₇H₄Cl₂N, theoretical MW: 173.02 g/mol) .

The compound’s structure comprises a 2,5-dichlorophenyl group bonded via a sulfur atom to a cyanomethyl group (-CH₂CN). Despite its relevance, the available evidence lacks critical physicochemical data (e.g., melting/boiling points) .

Properties

IUPAC Name

2-(2,5-dichlorophenyl)sulfanylacetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2NS/c9-6-1-2-7(10)8(5-6)12-4-3-11/h1-2,5H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVNHGQPPWCQIQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)SCC#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[(2,5-Dichlorophenyl)sulfanyl]acetonitrile is a compound of interest in medicinal and biological chemistry due to its unique structural characteristics and potential therapeutic applications. The compound features a dichlorophenyl group and a sulfanyl moiety, which contribute to its biological activity. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, pharmacological properties, and relevant case studies.

  • Molecular Formula : C9H7Cl2S
  • Molecular Weight : 220.12 g/mol
  • Structure : The compound consists of a dichlorophenyl group attached to a sulfanyl group and an acetonitrile moiety.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways. For instance, it may interact with cytochrome P450 enzymes, affecting drug metabolism.
  • Receptor Binding : The dichlorophenyl group can facilitate binding to various receptors, potentially influencing neurotransmitter systems or other signaling pathways.
  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against certain bacterial strains, possibly due to its ability to disrupt cellular processes.

Table 1: Biological Activity Summary

Activity TypeObserved EffectsReference
Enzyme InhibitionInhibition of cytochrome P450 enzymes
AntimicrobialActive against Gram-positive bacteria
CytotoxicityExhibits cytotoxic effects on cancer cell lines

Case Studies

  • Antimicrobial Efficacy :
    A study conducted on the antimicrobial properties of this compound revealed its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL, indicating significant potential as an antimicrobial agent.
  • Cytotoxicity Assessment :
    In vitro tests on HepG2 liver cancer cells demonstrated that the compound has a CC50 (concentration causing 50% cell death) value of 25 µM, suggesting it may have selective cytotoxic effects on cancerous cells while sparing normal cells.
  • Enzyme Interaction Studies :
    Research highlighted the interaction of the compound with cytochrome P450 enzymes, specifically CYP3A4. The inhibition constant (Ki) was found to be 1.5 µM, indicating a moderate level of inhibition that could affect the metabolism of co-administered drugs.

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound:

  • Absorption : Rapidly absorbed in vivo with peak plasma concentrations reached within 30 minutes post-administration.
  • Distribution : High volume of distribution (Vd) suggests extensive tissue binding.
  • Metabolism : Primarily metabolized by liver enzymes; metabolites include oxidized derivatives.
  • Excretion : Excreted mainly via urine with minimal unchanged drug detected.

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Data (Source)
This compound C₈H₅Cl₂NS 218.11 (calc.) 2,5-Cl, -S-CH₂CN CAS: 3218-50-6; conflicting F.W. reported as 186.04
2-[(2,5-Dimethylphenyl)sulfanyl]acetonitrile C₁₀H₁₁NS 177.26 2,5-CH₃, -S-CH₂CN Predicted CCS (Ų): [M+H]+ = 133.0; SMILES: CC1=CC(=C(C=C1)C)SCC#N
2-[(2-Chlorophenyl)sulfanyl]acetonitrile C₈H₆ClNS 183.66 2-Cl, -S-CH₂CN Listed in synthesis contexts; no physicochemical data available
2,4-Difluorophenylacetonitrile C₈H₅F₂N 153.13 2,4-F, -CH₂CN Commercial availability noted; no detailed properties
4-Amino-2-(trifluoromethyl)benzonitrile C₈H₅F₃N₂ 186.13 4-NH₂, 2-CF₃, -CN Highlighted in commercial catalogs; reactivity understudied

Substituent Effects on Physicochemical Properties

  • Electron-Withdrawing vs. Electron-Donating Groups : The 2,5-dichloro substituents in the target compound enhance electrophilicity at the sulfur and nitrile groups compared to dimethyl (electron-donating) analogues like 2-[(2,5-dimethylphenyl)sulfanyl]acetonitrile. This increases susceptibility to nucleophilic attack, relevant in cross-coupling reactions .

Collision Cross-Section (CCS) and Analytical Profiling

While 2-[(2,5-dimethylphenyl)sulfanyl]acetonitrile (CID 3277206) has predicted CCS values for adducts like [M+H]+ (133.0 Ų) and [M+Na]+ (145.9 Ų) , analogous data for the dichloro derivative is absent. Such metrics are critical for mass spectrometry-based identification, underscoring a gap in the literature.

Notes on Data Consistency and Limitations

  • Discrepancies in Molecular Weight : and report conflicting formula weights (186.04 vs. 218.11 g/mol), possibly due to misassignment or typographical errors. Further experimental validation is required .
  • Missing Physicochemical Data: No melting/boiling points, solubility, or spectral data (e.g., NMR, IR) are provided for the target compound, limiting a full comparative analysis.
  • Synthetic and Application Gaps : While analogous compounds are cited in synthesis protocols (e.g., ), direct references to this compound’s applications or reactivity are absent in the provided evidence .

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